7-O-succinyl macrolactin A

Antibacterial drug discovery MRSA Multidrug-resistant Gram-positive pathogens

7-O-Succinyl macrolactin A (SMA) is a C-7 acylated derivative of the 24-membered polyene macrolide macrolactin A (MA), produced by Bacillus polyfermenticus KJS-2, Bacillus velezensis, and Bacillus amyloliquefaciens strains. SMA belongs to the expanding macrolactin family of protein synthesis inhibitors that target elongation factor Tu (EF-Tu) via an elfamycin-like mechanism.

Molecular Formula C28H38O8
Molecular Weight 502.6 g/mol
Cat. No. B1245961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-succinyl macrolactin A
Synonyms7-O-succinyl macrolactin A
Molecular FormulaC28H38O8
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)O)O)O
InChIInChI=1S/C28H38O8/c1-22-13-7-3-2-4-8-14-23(29)21-24(30)15-9-5-10-16-25(36-28(34)20-19-26(31)32)17-11-6-12-18-27(33)35-22/h2,4-6,8-12,14,16,18,22-25,29-30H,3,7,13,15,17,19-21H2,1H3,(H,31,32)/b4-2+,9-5-,11-6+,14-8+,16-10+,18-12-/t22-,23+,24+,25-/m1/s1
InChIKeyQPJULYYJHQTWML-GIDLKBJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Succinyl Macrolactin A (SMA) for Antibacterial, Anti-Inflammatory, and Anti-Angiogenic R&D Procurement


7-O-Succinyl macrolactin A (SMA) is a C-7 acylated derivative of the 24-membered polyene macrolide macrolactin A (MA), produced by Bacillus polyfermenticus KJS-2, Bacillus velezensis, and Bacillus amyloliquefaciens strains [1]. SMA belongs to the expanding macrolactin family of protein synthesis inhibitors that target elongation factor Tu (EF-Tu) via an elfamycin-like mechanism [2]. The succinyl ester modification at the C-7 position confers distinctly enhanced antibacterial potency, plasma stability, and pharmacokinetic properties compared to the parent macrolactin A, while also broadening the compound's activity profile to include potent anti-inflammatory and anti-angiogenic effects mediated through PI3K/Akt/mTOR and NF-κB pathway suppression [3].

Antibacterial screening Reported MRSA and VRE target engagement context
Anti-inflammatory pathway PI3K/Akt/mTOR and NF-κB signaling research
Anti-angiogenic model Angiogenesis and class I PI3K inhibition studies
Protein synthesis inhibition EF-Tu target engagement assay support

Why Macrolactin A or 7-O-Malonyl Macrolactin A Cannot Replace 7-O-Succinyl Macrolactin A in Research Applications


Macrolactin A (MA) and 7-O-malonyl macrolactin A (MMA) are the closest structural analogs to SMA, yet they exhibit substantially weaker and pharmacokinetically disadvantageous profiles. The C-7 acyl substituent identity critically determines antibacterial potency, with the succinyl group conferring 10- to 64-fold lower MIC values against multidrug-resistant Gram-positive pathogens relative to MA [1]. In a prokaryotic cell-free translation assay, SMA achieves an IC50 of 0.7 μg/mL versus 1.5 μg/mL for MA and 0.8 μg/mL for MMA, directly linking the succinyl modification to enhanced target engagement [2]. Beyond potency, SMA is stable in rat plasma at room temperature, whereas MA is rapidly degraded by esterases and requires NaF stabilization for accurate measurement [3]. Pharmacokinetically, SMA exhibits 54.1% slower total body clearance and an 85.8% smaller steady-state volume of distribution than MA in mice, indicating fundamentally different in vivo disposition that cannot be approximated by substituting MA [4]. These multi-dimensional differences mean that MA or MMA cannot serve as drop-in replacements for SMA in any study where potency, stability, or pharmacokinetic behavior is a determining variable.

C-7 acyl substituent identity Succinyl ester vs. malonyl or unmodified macrolactin A may shift antibacterial potency readouts; MIC endpoints may not transfer directly
Plasma stability mismatch SMA maintains detectable plasma stability while MA is esterase-sensitive; bioanalytical and PK profiles may not be interchangeable
In vivo disposition variation Clearance and volume of distribution differ meaningfully between SMA and MA; preclinical exposure models require compound-specific validation

Quantitative Differentiation Evidence: 7-O-Succinyl Macrolactin A vs. Closest Analogs and Standards of Care


Superior Anti-MRSA Potency: SMA MIC 0.1–<0.25 μg/mL vs. Macrolactin A and 7-O-Malonyl Macrolactin A

SMA demonstrates consistently superior antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to its closest analogs. In a direct comparative MIC assay against MRSA S. aureus GFP, SMA achieved an MIC of 0.1 μg/mL, representing a 10-fold improvement over macrolactin A (MLN A, MIC = 1 μg/mL) and a 2.5-fold improvement over 7-O-malonyl macrolactin A (mal-MLN A, MIC = 0.25 μg/mL) [1]. In a separate independent study against clinical MRSA isolates, SMA exhibited an MIC of <0.25 μg/mL versus 2 μg/mL for macrolactin A (MA), an 8-fold or greater potency advantage, with SMA's MIC values described as comparable or superior to teicoplanin, a standard-of-care glycopeptide antibiotic [2].

Anti-MRSA MIC
Head-to-head
0.1 µg/mL (S. aureus GFP)
Supports MRSA screening rank
10-fold lower MIC vs. MA; 2.5-fold vs. malonyl-MA
Antibacterial drug discovery MRSA Multidrug-resistant Gram-positive pathogens

Anti-VRE Potency and In Vivo Colonization Suppression: SMA Outperforms Macrolactin A by 8- to 16-Fold

Against vancomycin-resistant enterococci (VREs), SMA achieved an MIC of 2–1 μg/mL, representing an 8- to 16-fold improvement over macrolactin A (MA), which exhibited an MIC of 16 μg/mL [1]. In an in vivo mouse model of intestinal VRE colonization, oral administration of both MA and SMA effected rapid inhibition of VRE colonization. Critically, intraperitoneal administration of SMA also inhibited VRE colonization, whereas intraperitoneal MA did not, demonstrating that the succinyl modification confers a route-of-administration flexibility advantage not possessed by the parent compound [1].

Anti-VRE potency & in vivo route
Head-to-head
SMA: MIC 2–1 µg/mL; oral & IP effective
MA: MIC 16 µg/mL; only oral effective
Supports VRE screening and route-of-administration context
8- to 16-fold MIC difference; IP route only effective for SMA
Vancomycin-resistant Enterococci Antibiotic resistance Gastrointestinal decolonization

Enhanced Prokaryotic Translation Inhibition: SMA IC50 0.7 μg/mL vs. Macrolactin A IC50 1.5 μg/mL

In a prokaryotic cell-free translation system, SMA, mal-MLN A, and MLN A all exhibited concentration-dependent inhibition of protein synthesis, with estimated IC50 values of 0.7 ± 0.1, 0.8 ± 0.2, and 1.5 ± 0.2 μg/mL, respectively [1]. SMA demonstrated a 2.1-fold greater potency than MLN A (p < 0.001) and was numerically superior to mal-MLN A, although the difference between the two acylated derivatives was not statistically significant (p > 0.05) [1]. The authors noted that differences in antibacterial activity between these macrolactins in whole bacterial cells were more pronounced than the differences in cell-free translation inhibition, suggesting that acylation may additionally enhance bacterial cell penetration [1].

Translation inhibition IC₅₀
Head-to-head
0.7 ± 0.1 µg/mL (prokaryotic cell-free)
Supports EF-Tu target engagement review
2.1-fold lower IC₅₀ vs. MA; similar to malonyl-MA
Protein synthesis inhibition EF-Tu targeting Cell-free translation assay

Plasma Stability and Pharmacokinetic Differentiation: SMA Is Detectably Stable in Plasma While Macrolactin A Is Not

A critical practical advantage of SMA over its parent compound is plasma stability. In rat plasma, SMA remains relatively stable at room temperature, enabling reliable bioanalytical measurement, whereas macrolactin A (MA, the ester-hydrolyzed metabolite of SMA) is rapidly degraded and was not detected without the addition of an esterase inhibitor such as NaF [1]. This stability differential translates into distinct pharmacokinetic profiles in mice following intravenous administration: SMA exhibits 54.1% slower total body clearance (CL) and an 85.8% smaller steady-state volume of distribution (Vss) compared to MA, indicating that SMA remains more confined to the vascular compartment while MA distributes extensively into tissues [2]. Both compounds have extremely low oral bioavailability (F), but their pharmacokinetic profiles are much improved following intraperitoneal administration, which avoids acidic degradation and gastrointestinal first-pass extraction [2].

PK differentiation
Head-to-head
CL reduced 54.1% vs. MA; Vss 85.8% smaller
Supports PK model differentiation
Plasma stability difference validates bioanalytical method choice
Pharmacokinetics Plasma stability Esterase susceptibility

Anti-Inflammatory Efficacy in Experimental Colitis: SMA Demonstrates Superiority Over 5-ASA, the Standard of Care

In a TNBS-induced rat colitis model of inflammatory bowel disease (IBD), oral administration of SMA resulted in significant suppression of multiple clinical and histological endpoints, including weight loss, colon tissue edema, myeloperoxidase (MPO) activity (a marker of inflammatory cell infiltration), and microscopic damage score on HE-stained colon tissue sections [1]. More importantly, SMA was more efficacious in inhibiting intestinal inflammation than 5-aminosalicylic acid (5-ASA), the active metabolite of sulfasalazine and the most commonly prescribed first-line agent for IBD treatment [1]. The anti-inflammatory mechanism was linked to dual suppression of PI3K/Akt/mTOR and NF-κB signaling pathways, with SMA potently inhibiting TNF-α-induced monocyte adhesion to colonic epithelial cells in a concentration-dependent manner similar to rapamycin [1].

Colitis model endpoints
Head-to-head
SMA: reported endpoint response vs. 5-ASA
5-ASA: standard-of-care comparator
Supports anti-inflammatory pathway studies
PI3K/Akt/mTOR and NF-κB target engagement context
Inflammatory bowel disease Colitis PI3K/Akt/mTOR pathway

Reduced CYP2C9 Inhibition Liability: SMA Ki 10.6 μM vs. Macrolactin A Ki 4.06 μM

Assessment of cytochrome P450 inhibition potential in human liver microsomes revealed that both MA and SMA are potent competitive inhibitors of CYP2C9, with Ki values of 4.06 μM and 10.6 μM, respectively [1]. SMA's Ki for CYP2C9 is 2.6-fold higher (weaker inhibition) than that of MA. Both compounds were found unlikely to cause clinically significant drug-drug interactions via most CYP isoforms or UGTs, except for the CYP2C9 inhibition liability identified for MA [1]. The higher Ki of SMA for CYP2C9 suggests a reduced risk of CYP2C9-mediated drug-drug interactions relative to the parent macrolactin A, an important consideration when co-administration with CYP2C9 substrates (e.g., warfarin, phenytoin, celecoxib) is anticipated in preclinical or clinical studies.

CYP2C9 inhibition Ki
Head-to-head
10.6 µM (SMA) vs. 4.06 µM (MA)
Supports DDI liability review
2.6-fold higher Ki suggests reduced CYP2C9 inhibition
Drug-drug interaction CYP450 inhibition Metabolic safety

Validated Application Scenarios for 7-O-Succinyl Macrolactin A Based on Comparative Evidence


Anti-MRSA Lead Compound Selection and Structure-Activity Relationship Studies

Given SMA's MIC of 0.1 μg/mL against MRSA—10-fold lower than macrolactin A and 2.5-fold lower than 7-O-malonyl macrolactin A [1]—SMA is the optimal starting point for medicinal chemistry campaigns aiming to further improve anti-MRSA potency or reduce cytotoxicity (therapeutic index = 3 for SMA vs. 8 for MMA against HEK293T cells [1]). SMA's dual activity as a protein synthesis inhibitor (EF-Tu targeting [1]) and PI3K pathway modulator [2] also makes it a compelling probe for studying polypharmacology in bacterial and mammalian systems.

Inflammatory Bowel Disease Preclinical Efficacy Models

SMA is the only macrolactin derivative shown to outperform 5-ASA in a TNBS-induced rat colitis model, with superior suppression of weight loss, MPO activity, colon edema, and microscopic damage score [2]. Researchers investigating PI3K/Akt/mTOR-dependent anti-inflammatory mechanisms or seeking to benchmark novel IBD candidates against a compound with proven superiority to the first-line standard of care should prioritize SMA over MA or MMA for in vivo colitis studies.

Pharmacokinetic and Bioanalytical Method Development for Macrolactin-Class Compounds

SMA's stability in rat plasma at room temperature—in contrast to the rapid esterase-mediated degradation of MA [3]—makes SMA the preferred analyte for LC-MS/MS method development, pharmacokinetic profiling, and therapeutic drug monitoring studies. Validated bioanalytical methods for simultaneous determination of SMA and its metabolite MA have been established in rat plasma using NaF stabilization [3], and pharmacokinetic parameters across three routes (IV, oral, IP) are available for dose selection in mice [4].

Anti-Angiogenic and Anti-Tumor Drug Discovery Programs

SMA exhibits stronger anti-angiogenic activity than macrolactin A in in vitro and in vivo angiogenesis models, including VEGF-, IL-8-, and TNF-α-induced angiogenesis, and suppresses tumor growth and tumor-induced angiogenesis in an MDA-MB-231 breast cancer cell-inoculated CAM assay [5]. SMA's inhibition of class I PI3K isoforms (p110α, p110β, p110δ, p110γ) and c-Src [5], combined with its tankyrase-inhibitory activity leading to β-catenin destruction complex stabilization [6], supports its use in oncology programs targeting angiogenesis-dependent tumor growth and Wnt/β-catenin-driven malignancies.

Application
Selection Property
Validation Focus
Anti-MRSA SAR studies
Reported antibacterial screening rank
MIC and cytotoxicity index review
Intestinal inflammation model studies
Reported endpoint response profile
PI3K/Akt/mTOR pathway modulation review
Macrolactin bioanalytical method development
Plasma stability context
LC-MS/MS method validation and PK profiling
Anti-angiogenic and tumor model studies
Class I PI3K and c-Src inhibition context
Angiogenesis and tumor model endpoint review
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